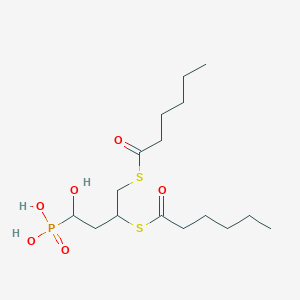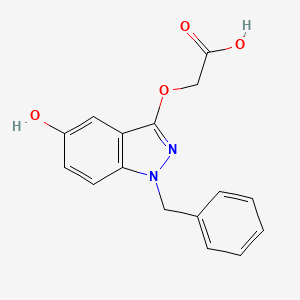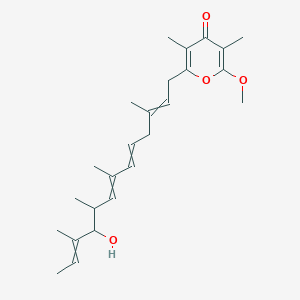
2-Chloro-2-propen-1-ol
Vue d'ensemble
Description
2-Chloro-2-propen-1-ol is a chemical compound with potential relevance in various scientific and industrial applications. Its structure, reactivity, and properties make it a subject of interest for research in organic chemistry and materials science.
Synthesis Analysis
The synthesis of related chloro- and propen-ol compounds typically involves reactions such as Claisen-Schmidt condensation and oxidative aminomercuration. For instance, compounds with similar structural features have been synthesized through base-catalyzed condensation reactions, highlighting the versatility of synthesis methods for chloro-propen-ols (Rasool et al., 2021).
Molecular Structure Analysis
The molecular structure and conformation of chloro-propen-ols and related compounds have been extensively studied using techniques like gas-phase electron diffraction and X-ray diffraction. These studies reveal detailed information about bond lengths, angles, and conformational preferences, contributing to a deeper understanding of the structural aspects of these molecules (Strand et al., 2009).
Chemical Reactions and Properties
This compound and similar compounds participate in a range of chemical reactions, reflecting their rich chemical reactivity. These reactions include oxidative aminomercuration, which leads to the formation of complex organic structures with potential applications in synthesis and material science (Barluenga et al., 1986).
Physical Properties Analysis
The physical properties, including thermal behavior and stability of oligomers derived from chloro-propen-ols, have been analyzed using techniques like thermal gravimetry and differential scanning calorimetry. These studies provide insights into the thermal stability and glass transition temperatures of these compounds, which are crucial for their application in material science (Drzeżdżon et al., 2020).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives, such as binding with DNA, urease inhibition, and antioxidant activities, have been explored through experimental and computational studies. These investigations provide valuable information on the interaction modes and biological activities of these compounds, supporting their potential in pharmaceutical and biochemical applications (Rasool et al., 2021).
Applications De Recherche Scientifique
Oligomerization Catalyst : 2-Chloro-2-propen-1-ol has been used as a monomer in oligomerization processes. It has been studied for its thermal stability when oligomerized using chromium(III) and oxovanadium(IV) complexes as catalysts (Drzeżdżon et al., 2020). The thermal behavior of these oligomers, determined through methods like thermal gravimetry and differential scanning calorimetry, is crucial for their application in materials science.
Catalytic Activity in Complex Compound Reactions : A chromium(III) complex with 5-aminopyridine-2-carboxylate anions was used to catalyze the oligomerization reaction of this compound, revealing insights into its catalytic properties (Malinowski et al., 2020).
Analysis of Molecular Structures and Conformations : Quantum chemical calculations and gas electron diffraction studies of this compound and its derivatives have been conducted. These studies are crucial for understanding the molecular structures and conformations which impact their chemical behavior and potential applications (Strand et al., 2009).
Role in Polyolefin Production : Research has been done on the oligomerization reactions of this compound, which are part of the process for producing polyolefins. These polymers are widely used in the production of plastics and account for a significant portion of the polymers produced globally (Drzeżdżon et al., 2022).
New Catalyst Development : A study explored the creation of a new catalyst, Cat-CrNP, which shows high catalytic activity in the oligomerization of this compound. The synthesis of this catalyst is noted for being cost-effective and environmentally friendly (Malinowski et al., 2021).
Bioreduction Studies : The bioreduction of derivatives of this compound by baker’s yeast has been investigated under various conditions, offering insights into the enantioselective synthesis of pharmaceuticals and other fine chemicals (Siqueira Filho et al., 2001).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .
Orientations Futures
Mécanisme D'action
Target of Action
It’s known to react with certain compounds to form different products .
Mode of Action
2-Chloro-2-propen-1-ol is reported to undergo photodissociation at 193nm to generate a CH2CCH2OH radical intermediate . It is also formed as a major product during the base-mediated reaction of 1,2,3-trichloropropane . Furthermore, it reacts with phosphorus trichloride to yield phosphorous esters, while with phosphoryl chloride it yields phosphoric ester .
Result of Action
Its ability to form a radical intermediate and react with other compounds to form different products suggests it may have various effects depending on the context of its use .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its photodissociation at 193nm suggests that exposure to light, particularly UV light, can affect its stability and action . Other factors such as temperature, pH, and the presence of other chemicals could also potentially influence its action.
Propriétés
IUPAC Name |
2-chloroprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c1-3(4)2-5/h5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCXYTRISGREIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073984 | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5976-47-6 | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5976-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroallyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-2-PROPEN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V60IX5IR93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)

![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)






![2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1199829.png)
![2-[(3-Chloro-1-phenylpropyl)amino]ethyl acetate](/img/structure/B1199830.png)


